

# Application Notes & Protocols: 4-Hydroxy-7-methoxyquinoline in Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: 4-Hydroxy-7-methoxyquinoline

Cat. No.: B063709

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## Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Within this class, **4-hydroxy-7-methoxyquinoline** (also known as 7-methoxy-4-quinolinol) serves as a highly versatile and valuable intermediate.[2] Its unique electronic and structural features—specifically the nucleophilic 4-hydroxy group and the electron-donating 7-methoxy group—allow for precise and regioselective modifications, making it a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of **4-hydroxy-7-methoxyquinoline**, detailing its synthesis, key functionalization reactions, and step-by-step protocols for its application in pharmaceutical development. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the construction of novel molecular entities.

## Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is paramount for its effective and safe use in synthesis.

Property	Value	Source
CAS Number	82121-05-9	[2]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub>	[2]
Molecular Weight	175.18 g/mol	[2]
Appearance	White to light yellow or brown powder	[2][3]
Melting Point	213-217 °C	[2]
Boiling Point	227.2 °C at 760 mmHg	[2]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and DMF.	[3]
Hazard Summary	Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.	[4][5]

## Part 1: Synthesis of the 4-Hydroxy-7-methoxyquinoline Intermediate

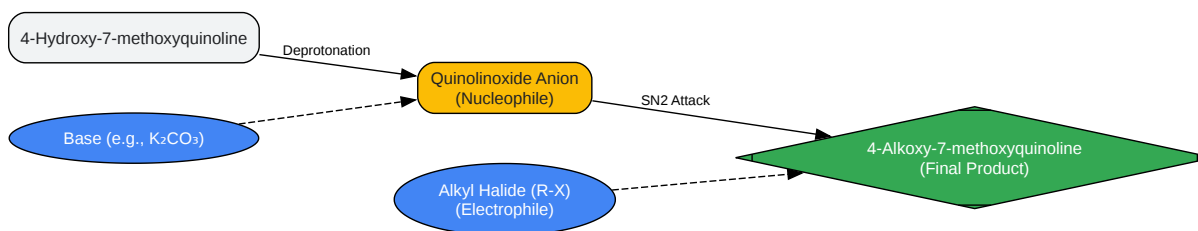
The most robust and widely adopted method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[6][7][8] This thermal cyclization pathway offers a reliable route from readily available starting materials.

### The Gould-Jacobs Reaction Pathway

The synthesis proceeds via a two-stage process: initial condensation of an aniline with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.

Causality Behind the Method: The Gould-Jacobs reaction is highly effective for anilines bearing electron-donating groups at the meta-position, such as the methoxy group in 3-methoxyaniline. [7] This substituent pattern favors cyclization at the less sterically hindered ortho-position (C6), leading to the desired 7-methoxy regioisomer with high selectivity. The high temperature

required for the second step is necessary to overcome the activation energy for the 6-electron electrocyclic ring closure.[7][9]



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